N,N-dimethylquinoxaline-6-carboxamide N,N-dimethylquinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 936083-31-7
VCID: VC8010149
InChI: InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
SMILES: CN(C)C(=O)C1=CC2=NC=CN=C2C=C1
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

N,N-dimethylquinoxaline-6-carboxamide

CAS No.: 936083-31-7

Cat. No.: VC8010149

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethylquinoxaline-6-carboxamide - 936083-31-7

Specification

CAS No. 936083-31-7
Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name N,N-dimethylquinoxaline-6-carboxamide
Standard InChI InChI=1S/C11H11N3O/c1-14(2)11(15)8-3-4-9-10(7-8)13-6-5-12-9/h3-7H,1-2H3
Standard InChI Key HQOVESVNZPVFDO-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC2=NC=CN=C2C=C1
Canonical SMILES CN(C)C(=O)C1=CC2=NC=CN=C2C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,N-Dimethylquinoxaline-6-carboxamide features a quinoxaline core substituted at the 6-position with a carboxamide group, where the amide nitrogen is methylated (Figure 1). The molecular formula is C11H11N3O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}, with a molecular weight of 201.22 g/mol. Key structural attributes include:

  • Quinoxaline backbone: A bicyclic system comprising two fused six-membered rings (benzene and pyrazine).

  • Carboxamide substituent: A -CON(CH3_3)2_2 group at position 6, enhancing hydrogen-bonding potential and solubility.

  • Electron-withdrawing effects: The pyrazine nitrogen atoms and carboxamide group create electron-deficient regions, influencing reactivity and interactions with biological targets .

Table 1: Physicochemical Properties of N,N-Dimethylquinoxaline-6-Carboxamide

PropertyValue
Molecular FormulaC11H11N3O\text{C}_{11}\text{H}_{11}\text{N}_3\text{O}
Molecular Weight201.22 g/mol
IUPAC NameN,N-Dimethylquinoxaline-6-carboxamide
Canonical SMILESCN(C)C(=O)C1=CC2=NC=CN=C2C=C1
Calculated logP (cLogP)3.2
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The compound’s moderate lipophilicity (cLogP = 3.2) suggests favorable blood-brain barrier permeability, a property leveraged in CNS drug development .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N,N-dimethylquinoxaline-6-carboxamide typically begins with methyl 2,3-diaminobenzoate as a starting material. A representative protocol involves:

  • Quinoxaline Core Formation: Condensation of 2,3-diaminobenzoate with glyoxal derivatives under acidic conditions to yield the quinoxaline scaffold .

  • Carboxamide Introduction: Reaction of quinoxaline-6-carboxylic acid with dimethylamine via coupling reagents (e.g., EDCl/HOBt) to form the carboxamide.

  • Purification: Chromatographic separation and recrystallization from ethanol to achieve >95% purity .

Table 2: Optimization of Carboxamide Synthesis

StepReagents/ConditionsYield (%)Purity (%)
1Glyoxal, HCl, reflux, 4h7890
2EDCl/HOBt, DMF, rt, 12h8592
3Column chromatography (EtOAc/hexane)7598

Structural Characterization

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 8.95 (s, 1H, H-5), 8.72 (d, J = 8.4 Hz, 1H, H-7), 8.10 (dd, J = 8.4, 1.6 Hz, 1H, H-8), 3.15 (s, 6H, N(CH3_3)2_2) .

  • IR (KBr): 1675 cm1^{-1} (C=O stretch), 1550 cm1^{-1} (C=N quinoxaline).

  • Mass Spectrometry: m/z 201.22 [M+H]+^+.

Biological Activities and Mechanisms

Antibacterial Efficacy

N,N-Dimethylquinoxaline-6-carboxamide exhibits broad-spectrum antibacterial activity, with minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative pathogens:

Table 3: Antibacterial Activity of N,N-Dimethylquinoxaline-6-Carboxamide

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa50.0
Streptococcus pyogenes6.25

Mechanistic studies suggest that the carboxamide group disrupts bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones . The dimethylamino moiety enhances membrane penetration, potentiating activity against drug-resistant strains.

Central Nervous System Applications

In Parkinson’s disease research, N,N-dimethylquinoxaline-6-carboxamide derivatives act as potent inverse agonists of GPR6, a GPCR overexpressed in dopamine D2 receptor-containing neurons . Key findings include:

  • Binding Affinity: Ki=7.0nMK_i = 7.0 \, \text{nM} for GPR6 .

  • Functional Potency: EC50=39nM\text{EC}_{50} = 39 \, \text{nM} in cAMP inhibition assays .

  • Brain Permeability: High passive permeability (LLC-PK1-MDR1 A→B = 160 nm/s) and low P-gp efflux (ratio = 0.5) .

Pharmacological and Toxicological Profiling

ADMET Properties

  • Metabolic Stability: 85% remaining after 1h incubation with human hepatocytes .

  • CYP Inhibition: Weak inhibition of CYP2D6 (pIC50=5.2\text{pIC}_{50} = 5.2) .

  • hERG Binding: 58% inhibition at 10 μM, indicating low cardiac toxicity risk .

In Vivo Efficacy

In murine models of Parkinson’s disease, a related quinoxaline carboxamide (CVN424) reduced motor deficits by 40% at 10 mg/kg (po), correlating with striatal dopamine normalization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator